molecular formula C6H2ClFINO2 B12843387 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene

1-Chloro-2-fluoro-5-iodo-4-nitrobenzene

Cat. No.: B12843387
M. Wt: 301.44 g/mol
InChI Key: CONYGFFSPKNHAD-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-5-iodo-4-nitrobenzene is an aromatic compound with a benzene ring substituted with chlorine, fluorine, iodine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene typically involves multiple steps, starting from a benzene derivative. One common method is electrophilic aromatic substitution, where the benzene ring undergoes successive substitutions to introduce the desired substituents. For example, nitration of chlorobenzene can introduce the nitro group, followed by halogenation reactions to introduce chlorine, fluorine, and iodine .

Industrial Production Methods

Industrial production of such compounds often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of these reactions.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-5-iodo-4-nitrobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Strong nucleophiles like hydroxide ions or amines can be used under basic conditions.

    Reduction: Catalysts like palladium or platinum can be used in hydrogenation reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as amino derivatives if amines are used.

    Reduction: Amino derivatives are formed from the reduction of the nitro group.

    Oxidation: Various oxidized products can be formed depending on the conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene involves its interaction with various molecular targets. The presence of multiple halogens and a nitro group can influence its binding to enzymes and receptors, potentially inhibiting their activity. The compound can also participate in electron transfer reactions due to the electron-withdrawing nature of the nitro group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-fluoro-5-iodo-4-nitrobenzene is unique due to the combination of chlorine, fluorine, iodine, and nitro groups on the benzene ring

Properties

Molecular Formula

C6H2ClFINO2

Molecular Weight

301.44 g/mol

IUPAC Name

1-chloro-2-fluoro-5-iodo-4-nitrobenzene

InChI

InChI=1S/C6H2ClFINO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H

InChI Key

CONYGFFSPKNHAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)I)[N+](=O)[O-]

Origin of Product

United States

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